molecular formula C14H20N2O2 B256843 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide

Katalognummer B256843
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: HAUINSWBAGEFPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide, also known as ADB-D, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the dopamine D4 receptor and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic areas of the brain. Activation of the dopamine D4 receptor by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in the production of cAMP. This results in the modulation of various intracellular signaling pathways, which ultimately leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated by its activation of the dopamine D4 receptor. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which are areas of the brain that are involved in the regulation of attention, motivation, and reward. This leads to improvements in cognitive function, such as working memory, attention, and executive function. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the dopamine system.

Vorteile Und Einschränkungen Für Laborexperimente

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the dopamine D4 receptor, which allows for precise modulation of this receptor without affecting other dopamine receptors. It is also relatively easy to synthesize and has been extensively studied, which makes it a well-characterized compound. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life, which may limit its duration of action in vivo. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate its use in certain experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is the potential use of this compound in the treatment of ADHD and other disorders that are associated with dysfunction of the dopamine D4 receptor. Another area of interest is the development of novel compounds that are based on the structure of this compound and have improved pharmacokinetic properties. Finally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound and to identify potential side effects or safety concerns associated with its use.

Synthesemethoden

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide can be synthesized by reacting 3-hydroxybenzoic acid with allyl bromide to obtain 3-allyloxybenzoic acid. This compound is then reacted with 2-(dimethylamino)ethylamine to obtain the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.

Wissenschaftliche Forschungsanwendungen

3-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D4 receptor and can selectively activate this receptor without affecting other dopamine receptors. This makes it a promising candidate for the treatment of disorders that are associated with dysfunction of the dopamine D4 receptor, such as attention deficit hyperactivity disorder (ADHD), schizophrenia, and substance use disorders.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-10-18-13-7-5-6-12(11-13)14(17)15-8-9-16(2)3/h4-7,11H,1,8-10H2,2-3H3,(H,15,17)

InChI-Schlüssel

HAUINSWBAGEFPN-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C

Kanonische SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.